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Sodium cyanoborohydride

Cat. No.: B139388
CAS No.: 25895-60-7
M. Wt: 62.84 g/mol
InChI Key: CVDUGUOQTVTBJH-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Sodium Cyanoborohydride as a Reducing Agent

The first synthesis of a cyanoborohydride compound, specifically the lithium salt, was reported by Wittig in 1951. erowid.org This was achieved by reacting lithium borohydride (B1222165) with hydrogen cyanide. erowid.org Following this, the corresponding sodium salt, this compound, was synthesized. wikipedia.org An improved and safer synthesis method was later developed, which involves the reaction of sodium cyanide with borane (B79455) in tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.com

Initially, the potential of this compound as a reducing agent was not fully recognized, with early studies showing it to be effective only for the reduction of aldehydes. erowid.org However, subsequent research revealed its broader utility and high selectivity under specific conditions. erowid.org The presence of the electron-withdrawing cyano group makes this compound a milder reducing agent compared to sodium borohydride. commonorganicchemistry.com This reduced reactivity allows it to be used under neutral or slightly acidic conditions. commonorganicchemistry.com Over the decades, its application in organic chemistry has expanded significantly, becoming a staple in both academic research and industrial processes. bloomtechz.com

Foundational Role in Organic Synthesis and Chemical Transformations

This compound's prominence in organic synthesis stems from its high chemoselectivity. wikipedia.org It is particularly well-suited for the reductive amination of aldehydes and ketones, a reaction that converts carbonyl compounds into amines. organic-chemistry.orgmasterorganicchemistry.com This reaction is fundamental in the synthesis of a vast array of compounds, including many pharmaceuticals where an amine group is essential for biological activity. chemicalbook.com

The key to its utility in reductive amination is its ability to selectively reduce iminium ions much faster than the starting aldehydes or ketones. organic-chemistry.orgchemicalbook.com This allows the reaction to be performed as a "one-pot" procedure, where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel. organic-chemistry.org

Beyond reductive amination, this compound is used in a variety of other chemical transformations, including:

The reduction of oximes and enamines. erowid.org

The reductive alkylation of amines and hydrazines. erowid.org

The deoxygenation of aromatic aldehydes and ketones. wikipedia.org

Its stability in protic solvents like water and methanol (B129727), in contrast to other reducing agents like sodium triacetoxyborohydride (B8407120), further enhances its versatility. commonorganicchemistry.com

Table 1: Properties of this compound

PropertyValue
Chemical Formula NaBH₃CN
Molar Mass 62.84 g/mol
Appearance White, hygroscopic powder
Melting Point 242 °C (decomposes)
Solubility Soluble in water, methanol, ethanol (B145695), tetrahydrofuran

Table 2: Key Applications of this compound in Organic Synthesis

ApplicationDescription
Reductive Amination Conversion of aldehydes and ketones to amines in the presence of an amine source. organic-chemistry.orgmasterorganicchemistry.com
Reduction of Imines Selective reduction of pre-formed imines and iminium ions. wikipedia.org
Deoxygenation Removal of the carbonyl oxygen from aromatic aldehydes and ketones. wikipedia.org
Reduction of Oximes Conversion of oximes to the corresponding amines or hydroxylamines. erowid.org

Table 3: Comparison of Reducing Agents

Reducing AgentReactivitySelectivityCommon Applications
Sodium Borohydride (NaBH₄) StrongerLess selectiveReduction of aldehydes and ketones.
This compound (NaBH₃CN) MilderHighly selective for iminesReductive amination, reduction of iminium ions. commonorganicchemistry.comchemicalbook.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) MilderSimilar to NaBH₃CNReductive amination, often preferred for safety reasons. organic-chemistry.org
Lithium Aluminum Hydride (LiAlH₄) Very StrongLess selectiveReduction of a wide range of functional groups. rwchem.com

Compound Names Mentioned:

Acetic acid

Aldehyde

Amine

Borane

Boron trifluoride

Cyanohydrin

Ethanol

Glyceraldehyde

Hydrogen cyanide

Hydroxylamine (B1172632)

Imine

Iminium ion

Ketone

Lithium borohydride

Methanol

Ornithine

Oxime

Sodium borohydride

Sodium cyanide

this compound

Sodium hydroxide (B78521)

Sodium triacetoxyborohydride

Tetrahydrofuran

Water

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3BNNa B139388 Sodium cyanoborohydride CAS No. 25895-60-7

Properties

CAS No.

25895-60-7

Molecular Formula

CH3BNNa

Molecular Weight

62.84 g/mol

IUPAC Name

sodium;cyanoboranuide

InChI

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1

InChI Key

CVDUGUOQTVTBJH-UHFFFAOYSA-N

SMILES

[B-]C#N.[Na+]

Isomeric SMILES

[B-]C#N.[Na+]

Canonical SMILES

[BH3-]C#N.[Na+]

Other CAS No.

25895-60-7

Pictograms

Flammable; Corrosive; Acute Toxic; Environmental Hazard

Synonyms

Sodium (T-4)-(Cyano-C)trihydroborate(1-);  Sodium borocyanohydride;  Sodium Cyanotrihydroborate;  Sodium Cyanotrihydroborate(1-); 

Origin of Product

United States

Synthetic Methodologies for Sodium Cyanoborohydride Production

Reaction of Sodium Borohydride (B1222165) with Hydrogen Cyanide

NaBH₄ + HCN → NaBH₃CN + H₂

In this process, a solution of sodium borohydride in THF is treated with a stream of gaseous hydrogen cyanide or a solution of HCN in THF. The reaction is exothermic and proceeds with the evolution of hydrogen gas. The reaction mixture is typically stirred until the evolution of hydrogen ceases, indicating the completion of the reaction. The sodium cyanoborohydride product can then be isolated by filtration and purified by recrystallization.

ReactantsSolventKey ConditionsProduct
Sodium Borohydride, Hydrogen CyanideTetrahydrofuran (B95107) (THF)Anhydrous, controlled addition of HCNThis compound

Alternative Preparative Routes

While the reaction of sodium borohydride with hydrogen cyanide is prevalent, alternative methods have been developed to circumvent the use of highly toxic hydrogen cyanide or to explore different chemical pathways.

An alternative, though less common, route involves the reaction of sodium cyanide with boron trichloride. This method avoids the direct use of hydrogen cyanide as a reactant. The reaction stoichiometry is as follows:

3NaCN + BCl₃ → B(CN)₃ + 3NaCl

The resulting boron tricyanide is then reduced to form the cyanoborohydride anion. This method is generally more complex and less economically viable for large-scale production compared to the direct reaction with hydrogen cyanide.

This compound can also be synthesized by the reaction of sodium cyanide with diborane (B8814927) (B₂H₆). This reaction is typically carried out in a suitable aprotic solvent like tetrahydrofuran. The diborane gas is bubbled through a suspension of finely powdered sodium cyanide in THF. The reaction is as follows:

2NaCN + B₂H₆ → 2NaBH₃CN

This method provides a direct route to this compound from sodium cyanide and a boron source other than sodium borohydride. Careful control of the reaction conditions is necessary to ensure high yields and purity.

ReactantsSolventKey Feature
Sodium Cyanide, DiboraneTetrahydrofuran (THF)Direct formation from NaCN and a boron hydride source

Research has been directed towards developing synthetic methods that completely avoid the use or in-situ generation of hydrogen cyanide due to its extreme toxicity. These methods often involve alternative cyaniding agents or different reaction pathways. One such approach involves the use of cyanoborane-amine complexes as precursors. While specific details of proprietary industrial methods are not always public, the focus remains on enhancing the safety profile of the synthesis.

Purity Considerations in this compound Synthesis

The purity of this compound is crucial for its effective use in chemical reductions. The primary impurities in the product synthesized from sodium borohydride and hydrogen cyanide are unreacted sodium borohydride and sodium cyanide. The presence of these impurities can affect the reactivity and selectivity of the reducing agent.

Purification is typically achieved by recrystallization from a suitable solvent, such as a mixture of THF and toluene. The solubility differences between this compound and the impurities allow for their separation. The purity of the final product can be assessed by various analytical techniques, including titration and spectroscopic methods, to determine the percentage of active this compound.

Common ImpuritiesPurification MethodAnalytical Techniques for Purity Assessment
Sodium Borohydride, Sodium CyanideRecrystallizationTitration, Spectroscopy

Mechanistic Studies of Sodium Cyanoborohydride Reductions

Hydride Transfer Mechanism in Carbonyl Reductions

The reduction of carbonyl compounds by sodium cyanoborohydride (NaBH₃CN) involves the transfer of a hydride ion (H⁻) from the borohydride (B1222165) complex to the electrophilic carbonyl carbon. masterorganicchemistry.com However, unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is a milder and more selective reducing agent. sigmaaldrich.com This is due to the electron-withdrawing nature of the cyano group, which reduces the hydridic character of the B-H bonds. sigmaaldrich.comyoutube.com

The mechanism for the reduction of simple aldehydes and ketones by NaBH₃CN is generally slow under neutral conditions. davuniversity.org The reaction is significantly accelerated in acidic media (around pH 3-4). davuniversity.orgyoutube.com This acceleration is attributed to the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic NaBH₃CN. youtube.commasterorganicchemistry.com

The initial step is the attack of the hydride on the carbonyl carbon, forming a C-H bond and an alkoxide intermediate. This is followed by a workup step, typically with a protic solvent, to protonate the alkoxide and yield the corresponding alcohol. masterorganicchemistry.com

A key feature of NaBH₃CN is its ability to selectively reduce iminium ions in the presence of less reactive ketones and aldehydes. commonorganicchemistry.comchemicalbook.com The iminium ion, being more electrophilic than a neutral carbonyl group, readily accepts a hydride from NaBH₃CN. masterorganicchemistry.commasterorganicchemistry.com This selectivity is the basis for its widespread use in reductive amination reactions. chemicalbook.com The reaction proceeds through the formation of an imine from an aldehyde or ketone and an amine, which is then protonated to form a highly reactive iminium ion that is rapidly reduced by NaBH₃CN. masterorganicchemistry.com

Two possible mechanisms have been proposed for the reduction of tosylhydrazones by this compound. In most cases, direct hydride attack on an iminium ion is suggested. harvard.edu However, for α,β-unsaturated tosylhydrazones, the reduction can proceed with a concomitant migration of the double bond, suggesting a different pathway involving a diazene (B1210634) intermediate. harvard.eduyoutube.com

Influence of the Cyano Ligand on Reactivity and Selectivity

The presence of the electron-withdrawing cyano (-CN) group is the primary determinant of this compound's unique reactivity and selectivity compared to sodium borohydride (NaBH₄). sigmaaldrich.comcommonorganicchemistry.com This influence manifests in several key ways:

Reduced Reactivity: The cyano group's strong electron-withdrawing effect decreases the electron density on the boron atom. This, in turn, strengthens the B-H bonds and reduces the hydridic (nucleophilic) character of the hydride ions. sigmaaldrich.comyoutube.com Consequently, NaBH₃CN is a much milder reducing agent than NaBH₄. sigmaaldrich.com This reduced reactivity allows for greater functional group tolerance, as it does not typically reduce esters, amides, lactones, nitriles, or nitro compounds. sigmaaldrich.comharvard.edu

Enhanced Selectivity: The attenuated reactivity of NaBH₃CN leads to high chemoselectivity. Its most significant application is in reductive amination, where it selectively reduces iminium ions in the presence of aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org Iminium ions are significantly more electrophilic than the corresponding carbonyl compounds, and therefore, they are reduced at a much faster rate by the mild NaBH₃CN. masterorganicchemistry.com This allows for one-pot reductive amination procedures where the amine, carbonyl compound, and NaBH₃CN are all present in the same reaction mixture. chemicalbook.com

Increased Stability in Acidic Conditions: The cyano group also contributes to the greater stability of NaBH₃CN in acidic solutions compared to NaBH₄. sigmaaldrich.com While NaBH₄ rapidly decomposes in acidic media, NaBH₃CN is stable at a pH as low as 3. davuniversity.orgharvard.edu This stability is crucial for reductive aminations, which are often carried out under mildly acidic conditions (pH 4-6) to facilitate imine and iminium ion formation. masterorganicchemistry.comechemi.com

The following table summarizes the comparative reactivity of NaBH₃CN and NaBH₄ towards various functional groups, highlighting the influence of the cyano ligand.

Functional GroupNaBH₃CN ReactivityNaBH₄ Reactivity
AldehydesSlow at neutral pH, faster at acidic pHFast
KetonesVery slow at neutral pH, faster at acidic pHModerate
Iminium IonsFastFast
EstersInertVery slow to inert
AmidesInertInert
Acid ChloridesCan be reduced to aldehydesReduced to alcohols
Alkyl HalidesInertInert

This table provides a general overview, and reaction conditions can influence reactivity.

pH-Dependent Reactivity Profiles and Protonation Effects

The reactivity of this compound is highly dependent on the pH of the reaction medium. echemi.com This pH sensitivity is a cornerstone of its utility in organic synthesis, particularly in reductive amination.

Under neutral or basic conditions, NaBH₃CN is a relatively weak reducing agent and reacts sluggishly with aldehydes and ketones. davuniversity.org However, as the pH is lowered, its reducing power increases. youtube.com This is because acidic conditions facilitate the protonation of the carbonyl oxygen. youtube.commasterorganicchemistry.com Protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydride from NaBH₃CN. youtube.com Reductions of aldehydes and ketones with NaBH₃CN are therefore typically carried out at a pH of around 3-4. davuniversity.org

The pH profile is critical for the selectivity observed in reductive aminations. The formation of the imine intermediate from an aldehyde or ketone and an amine is generally favored under mildly acidic conditions (pH ~4-6). masterorganicchemistry.comechemi.com In this pH range, a portion of the imine exists as its protonated form, the iminium ion. masterorganicchemistry.com The iminium ion is significantly more electrophilic than the starting carbonyl compound and is rapidly reduced by NaBH₃CN. masterorganicchemistry.com The key to the success of one-pot reductive aminations is that at this mildly acidic pH, the rate of reduction of the iminium ion is much faster than the rate of reduction of the carbonyl compound. chemicalbook.comorganic-chemistry.org If the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, inhibiting imine formation. masterorganicchemistry.com

Recent studies have also explored the pH-dependent reactivity of NaBH₃CN with other functional groups. For instance, the reduction of N⁴-acetylcytidine (ac4C) in RNA by NaBH₃CN is accelerated approximately 10-fold under strongly acidic conditions (pH 1). nih.gov This is attributed to the protonation of the cytidine (B196190) ring, which renders the vinylic 5,6-double bond hyperreactive towards hydride attack. nih.gov Similarly, the reactivity of 5-formylcytidine (B110004) (5fC) with NaBH₃CN is greater at pH 1 than at pH 4.5, consistent with the view that N3 protonation lowers the energy barrier for hydride addition. nih.govbiorxiv.org

The following table illustrates the pH-dependent reactivity of NaBH₃CN in different contexts:

ReactionOptimal pH RangeRationale
Reduction of Aldehydes/Ketones3-4Protonation of the carbonyl group increases its electrophilicity. davuniversity.orgyoutube.com
Reductive Amination4-6Balances the need for imine/iminium ion formation and avoids protonation of the amine nucleophile. masterorganicchemistry.comechemi.com
Reduction of N⁴-acetylcytidine~1Protonation of the cytidine ring activates the double bond for reduction. nih.gov

Kinetic and Thermodynamic Aspects of Reduction Pathways

The kinetic and thermodynamic properties of this compound reductions are central to its selective nature. Kinetically, the rate of reduction is highly dependent on the electrophilicity of the substrate and the reaction conditions, particularly pH.

Thermodynamically, the reduction of a carbonyl group to an alcohol is an exothermic process. However, the high activation energy for the reaction of NaBH₃CN with unactivated carbonyls at neutral pH makes the reaction kinetically slow. davuniversity.org Acid catalysis lowers this activation barrier by stabilizing the transition state through protonation of the carbonyl oxygen. youtube.com

In the context of competing reactions, such as in reductive amination, the relative rates are crucial. The formation of the iminium ion is favored at a pH of around 6, and at this pH, iminium ions are reduced much more rapidly than ketones. echemi.com

Studies on the reduction of α,β-unsaturated tosylhydrazones have suggested different mechanistic pathways based on the substrate structure, which implies different kinetic and thermodynamic profiles. harvard.eduacs.org The direct hydride attack on an iminium ion is one possibility, while a commonorganicchemistry.comchemicalbook.com-sigmatropic rearrangement within a diazene intermediate represents an alternative pathway for certain substrates. harvard.eduyoutube.com

While detailed quantitative kinetic and thermodynamic data for a wide range of NaBH₃CN reductions are not extensively compiled in a single source, the qualitative principles are well-established and guide its synthetic applications. The stability of NaBH₃CN in various solvents, including protic solvents like methanol (B129727) and water, also influences the reaction kinetics and practicality of its use. sigmaaldrich.com

Proposed Catalytic Mechanisms Involving this compound

While this compound is typically used as a stoichiometric reducing agent, there are instances where it participates in catalytic cycles, often in conjunction with a true catalyst.

One example is the use of NaBH₃CN in enzyme-catalyzed reactions to trap intermediates. In studies of aspartate decarboxylase, NaBH₃CN has been used to reductively trap the imine (Schiff base) intermediate formed between the enzyme's pyruvoyl group and the substrate. researchgate.net This results in a stable, covalent modification of the enzyme, providing evidence for the proposed catalytic mechanism involving an imine intermediate. researchgate.net Similarly, in the study of the Fpg protein, a DNA repair enzyme, NaBH₃CN was used to form a covalent enzyme-DNA complex from a transient Schiff base intermediate, which helped to localize the enzyme's active site. nih.gov

In non-enzymatic systems, catalytic mechanisms involving NaBH₃CN have also been proposed. For instance, a hafnium-based metal-organic framework (Hf-NU-1000) has been shown to catalyze the regioselective ring-opening of epoxides with NaBH₃CN. researchgate.net The proposed catalytic cycle involves the activation of the epoxide by hydrogen bonding to the acidic protons of the hafnium core. The hydride from NaBH₃CN then attacks the activated epoxide in an Sₙ2 fashion. The resulting alkoxide attacks the BH₂CN moiety, and the catalytic cycle is completed when a new molecule of the epoxide coordinates to the hafnium center. researchgate.net

Another area where catalytic processes involving NaBH₃CN have been explored is in radical reactions. For example, a tin-free Giese reaction of alkyl iodides with electron-deficient alkenes proceeds efficiently in the presence of NaBH₃CN. A proposed mechanism involves the transfer of an iodine atom followed by hydride reduction of the resulting carbon-iodine bond, suggesting a radical chain process where NaBH₃CN acts as the hydride donor to regenerate the active species. organic-chemistry.org

Chemoselective and Stereoselective Applications in Organic Synthesis

Reductive Amination Strategies with Sodium Cyanoborohydride

Reductive amination, also known as the Borch reaction, is a cornerstone method for synthesizing amines from aldehydes or ketones. wikipedia.orglibretexts.org this compound is particularly well-suited for this transformation due to its selective reactivity towards protonated imines (iminium ions) over neutral carbonyl groups. masterorganicchemistry.comchemicalbook.com

The mechanism of reductive amination involves the initial reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine, respectively. This reaction is typically catalyzed by mild acid, which facilitates the dehydration step. ucalgary.ca The resulting imine is in equilibrium with its protonated form, the iminium ion. youtube.com

This compound excels in this process because the rate of reduction for an iminium ion is significantly faster than for a ketone or aldehyde at a neutral or slightly acidic pH (typically pH 6-7). chemicalbook.comorganic-chemistry.orgharvard.edu The iminium ion, with its positive charge on the nitrogen atom, renders the imine carbon more electrophilic and highly susceptible to hydride attack from NaBH₃CN. youtube.com This selective reduction of the iminium ion is the key to the success of one-pot reductive amination procedures. masterorganicchemistry.com In contrast, reduction of aldehydes and ketones with NaBH₃CN is very slow at this pH range, only becoming synthetically useful at a more acidic pH of 3-4. erowid.orgyoutube.comguidechem.com

Table 1: Examples of Reductive Amination using this compound
Carbonyl CompoundAmineConditionsProductYield (%)
Benzaldehyde (B42025)EthylamineNaBH₃CN, pH 6N-ethylbenzylamine91 chemicalbook.cominterchim.fr
5-α-Androstane-3,17-dioneAmmonium (B1175870) acetateNaBH₃CN3-Amino-5-α-androstan-17-one100 chemicalbook.cominterchim.fr
Aromatic/Aliphatic AmineAqueous FormaldehydeNaBH₃CN, AcetonitrileTertiary Methylated AmineN/A chemicalbook.cominterchim.fr
m-NitroanilineFormaldehydeNaBH₃CNm-Nitro-N,N-dimethylaniline68 interchim.fr

The differential reactivity of this compound allows for a convenient one-pot procedure where the carbonyl compound, the amine, and the reducing agent are all combined in a single reaction vessel. organic-chemistry.orgyoutube.com In this setup, the carbonyl and amine exist in equilibrium with the iminium ion. As the iminium ion is formed, it is immediately and irreversibly reduced by NaBH₃CN. masterorganicchemistry.comreddit.com This continuous removal of the iminium ion from the equilibrium drives the reaction towards the formation of the final amine product, often resulting in high yields. chemicalbook.com

This one-pot approach avoids the need to pre-form and isolate the imine intermediate, simplifying the experimental procedure and saving considerable time. youtube.com The ability to perform the reaction in protic solvents like methanol (B129727) or ethanol (B145695) further adds to its practicality. commonorganicchemistry.com This method is effective for producing primary, secondary, and tertiary amines. wikipedia.orgucalgary.ca

While this compound is a highly effective reagent, other hydrides have been developed for reductive amination, each with distinct advantages.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often referred to as STAB, this reagent is a milder and safer alternative to NaBH₃CN. chemicalbook.comorganic-chemistry.org The primary advantage of STAB is that it does not release toxic hydrogen cyanide gas, a significant safety concern with NaBH₃CN, especially under acidic conditions. guidechem.cominterchim.fr STAB is also highly selective for iminium ions over carbonyls and can be used in one-pot procedures. harvard.edureddit.com However, it is sensitive to protic solvents like water and methanol, which cause it to decompose, whereas NaBH₃CN is stable in these solvents. commonorganicchemistry.com Due to the greater steric bulk of its acetoxy groups, STAB can sometimes offer higher levels of diastereoselectivity in the reduction of chiral imines compared to NaBH₃CN. acs.org

Silica-Bound Cyanoborohydride (Si-CBH): This reagent is the solid-supported equivalent of NaBH₃CN. silicycle.comsilicycle.com Its main advantage lies in the simplified purification process; the reagent and the toxic cyanide byproducts remain bound to the silica (B1680970) gel and can be removed by simple filtration. silicycle.com This minimizes product contamination with cyanide residues, which is a major concern with the free reagent. silicycle.com Studies have shown that cyanide leaching from SiliaBond Cyanoborohydride is minimal (less than 3 ppm). silicycle.com Si-CBH demonstrates comparable reactivity to its homogeneous counterpart in the reductive amination of various aldehydes and ketones. silicycle.com

Table 2: Comparison of Reductive Amination Reagents
FeatureThis compound (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)Silica-Bound Cyanoborohydride (Si-CBH)
Reactivity Mild; reduces iminium ions > carbonylsMild; reduces iminium ions > carbonylsMild; similar to NaBH₃CN
Safety Toxic; releases HCN gas with acidSafer; non-cyanide basedSafer; cyanide remains on solid support
Solvent Compatibility Good in protic solvents (MeOH, H₂O)Decomposes in protic solventsUsed in aprotic solvents (THF, DCM)
Workup Aqueous workup, potential for cyanide contaminationAqueous workupSimple filtration
Stereoselectivity ModerateCan be higher due to steric bulkSimilar to NaBH₃CN

When reductive amination creates a new stereocenter, the stereochemical outcome is influenced by the facial selectivity of the hydride attack on the iminium ion. The conformation of the iminium ion and the steric bulk of both the substrate and the reducing agent play crucial roles in determining the final stereochemistry. researchgate.net

In the reduction of cyclic imines, for instance, the hydride from this compound will preferentially attack from the less sterically hindered face of the C=N double bond. Research on the synthesis of cis-2,3-disubstituted pyrrolidines and piperidines has shown that the stereochemistry can be effectively controlled by a substituent at the C-3 position, which directs the hydride attack to the opposite face, leading to a high degree of stereoselectivity. researchgate.net While effective, it has been noted that more sterically demanding reagents like sodium triacetoxyborohydride can sometimes provide higher diastereoselectivity than this compound in certain systems, particularly with bicyclic ketones. acs.org

Selective Reduction of Carbonyl Compounds

Although renowned for its role in reductive amination, this compound can also be used for the direct reduction of carbonyl compounds under specific, controlled conditions.

The reduction of aldehydes and ketones with NaBH₃CN is highly pH-dependent. erowid.org At neutral pH, the reaction is negligible. erowid.orgguidechem.com However, under acidic conditions (pH 3-4), the rate of reduction becomes synthetically useful. erowid.orgchemicalbook.com This is because the carbonyl oxygen becomes protonated, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the mild hydride reagent. youtube.comguidechem.com For example, benzaldehyde can be reduced to benzyl (B1604629) alcohol in 87% yield, and cyclohexanone (B45756) can be reduced to cyclohexanol (B46403) in 88% yield at pH 3-4. chemicalbook.com

This pH-dependent reactivity allows for chemoselective reductions. Since iminium ions are reduced rapidly at pH 6-7 while carbonyls are not, reductive amination can be performed without competing reduction of the starting aldehyde or ketone. masterorganicchemistry.com Furthermore, NaBH₃CN can selectively reduce aldehydes in the presence of less reactive functional groups, including ketones and esters, making it a tool for fine chemical synthesis. wikipedia.org

Differential Reactivity Towards Carbonyls and Other Functional Groups

This compound (NaBH₃CN) is a mild and highly selective reducing agent, valued for its ability to reduce certain functional groups while leaving others intact. erowid.orgwikipedia.org Its reactivity is significantly influenced by the electronic nature of its structure; the electron-withdrawing cyano group lessens the hydridic nature of the B-H bonds compared to sodium borohydride (B1222165), making it a gentler reductant. erowid.orgcommonorganicchemistry.comchemicalbook.com This attenuated reactivity is the basis for its remarkable chemoselectivity.

A key feature of NaBH₃CN is its pH-dependent reactivity towards aldehydes and ketones. erowid.orgstackexchange.com In neutral or basic media, the reduction of these carbonyls is exceedingly slow. erowid.orgsciencemadness.org However, under mildly acidic conditions (pH 3-4), the rate of reduction becomes synthetically useful. erowid.orginterchim.frsigmaaldrich.com This is because the carbonyl group is protonated, increasing its electrophilicity and making it more susceptible to hydride attack. sciencemadness.org Even under these acidic conditions, NaBH₃CN exhibits a pronounced selectivity for the reduction of iminium ions over carbonyls. chemicalbook.comorganic-chemistry.org The rate of iminium ion reduction is much faster than that of ketones or even aldehydes, which allows for one-pot reductive amination procedures where the reducing agent is present with both the carbonyl compound and the amine. organic-chemistry.orgchemicalbook.com

This differential reactivity extends to the selective reduction of aldehydes in the presence of ketones. wikipedia.org Furthermore, NaBH₃CN is generally inert towards a wide array of other common functional groups. erowid.orgwikipedia.org Functional groups such as amides, esters, lactones, nitriles, epoxides, and nitro compounds are typically not reduced by this compound under standard conditions. erowid.orgwikipedia.orgsciencemadness.org This high degree of selectivity allows for precise chemical transformations on complex molecules without the need for extensive use of protecting groups. chemicalbook.com For instance, an aldehyde can be selectively reduced in the presence of a thioester group. erowid.orgwikipedia.org

Functional GroupReactivity with NaBH₃CNConditions / Notes
Iminium IonsHighRapid reduction, forms the basis of reductive amination. organic-chemistry.org
AldehydesModerateReadily reduced at pH 3-4. sigmaaldrich.com Can be selectively reduced over ketones. wikipedia.org
KetonesModerateReduced at pH 3-4, but slower than aldehydes. stackexchange.comchemicalbook.com
EstersInertNot reduced under typical conditions. wikipedia.org
AmidesInertNot reduced under typical conditions. wikipedia.org
LactonesInertNot reduced under typical conditions. wikipedia.orgsciencemadness.org
NitrilesInertNot reduced under typical conditions. wikipedia.orgsciencemadness.org
EpoxidesInertNot reduced under typical conditions. wikipedia.orgsciencemadness.org
Nitro GroupsInertNot reduced under typical conditions. erowid.org

Reduction of Nitrogen-Containing Functional Groups

This compound is an effective reagent for the reduction of oximes, and the reaction outcome is highly dependent on the pH of the medium. erowid.org Under acidic conditions, ketoximes are smoothly reduced to the corresponding N-alkylhydroxylamines, with no significant overreduction to the amine. erowid.orgsigmaaldrich.com For example, cyclopentanone (B42830) oxime can be reduced to cyclopentylhydroxylamine in 77% yield at pH 4. interchim.frchemicalbook.com

The reduction of aldoximes is particularly sensitive to pH. erowid.org At a pH of approximately 4, the major product is the N,N-dialkylhydroxylamine, resulting from the reaction of the initially formed hydroxylamine (B1172632) with another molecule of the starting material. erowid.org Conversely, conducting the reaction at a more acidic pH of 3 favors the formation of the monoalkylhydroxylamine. erowid.org This control over the reaction pathway makes NaBH₃CN a versatile tool for synthesizing different hydroxylamine derivatives. erowid.org

SubstratepHMajor ProductYield
Cyclopentanone Oxime4Cyclopentylhydroxylamine77% interchim.frchemicalbook.com
An Aldoxime (General)4Dialkylhydroxylamine-
An Aldoxime (General)3Monoalkylhydroxylamine-
Cyclopentanone (E)-oximesAcetic AcidCyclopentylhydroxylamines (as single diastereoisomers)75-82% uc.pt

Enamines are also readily reduced by this compound under acidic conditions. erowid.orgchemicalbook.comresearchgate.net The enamine functional group itself is not directly attacked by the hydride reagent. erowid.org Instead, the reaction proceeds through the rapid and reversible protonation of the β-carbon of the enamine, which generates an iminium salt intermediate. erowid.org This iminium ion is highly electrophilic and is swiftly reduced by NaBH₃CN to afford the corresponding amine. erowid.org If the enamine is part of a conjugated system with a carbonyl group, the reduction can be more challenging, requiring the maintenance of a pH of around 4 for the reaction to proceed effectively. erowid.org

This compound can be used for the reductive cleavage of quaternary ammonium salts. researchgate.net This reaction is particularly effective when carried out in a polar aprotic solvent such as hexamethylphosphoramide (B148902) (HMPA). researchgate.net Research has shown that quaternary ammonium salts derived from Mannich bases are reduced to the corresponding tertiary methyl compounds in good yields using the NaBH₃CN/HMPA system. researchgate.net

The reduction of N-oxides is a less commonly reported application of this compound. While the reagent is highly effective for iminium ions and certain other nitrogen-containing functional groups, its utility for the deoxygenation of N-oxides is not as extensively documented in primary research literature compared to other reducing agents.

Reduction of Carbon-Carbon Multiple Bonds

In general, this compound does not reduce isolated carbon-carbon double or triple bonds. chemicalbook.com Its mild nature prevents it from reacting with simple alkenes and alkynes, which contributes to its high chemoselectivity. youtube.com

However, the reduction of carbon-carbon double bonds can occur in specific contexts, particularly with α,β-unsaturated systems when they are first converted to their tosylhydrazone derivatives. researchgate.netosti.gov The reduction of α,β-unsaturated tosylhydrazones with NaBH₃CN is a mild and high-yield method for deoxygenation that can result in the formation of an alkene. researchgate.net This reaction often proceeds with the migration of the double bond. youtube.com The mechanism is believed to involve the reduction of the protonated tosylhydrazone (an iminium-like species) to an intermediate that subsequently decomposes to yield the alkene product. youtube.com For example, the reduction of conjugated ketones of the cholestenone type with NaBH₃CN has been reported to yield the corresponding allylic alcohol as the major product, preserving the double bond but reducing the carbonyl. erowid.org

Selective Reduction of Unsaturated Compounds

This compound exhibits notable selectivity in the reduction of α,β-unsaturated carbonyl compounds. While stronger hydrides often lead to a mixture of 1,2- and 1,4-reduction products, NaBH₃CN can be directed toward specific outcomes based on reaction conditions.

Under neutral conditions, NaBH₃CN is generally slow to react with aldehydes and ketones. erowid.orgdu.ac.in However, at an acidic pH of 3–4, the carbonyl group is protonated, increasing its electrophilicity and facilitating reduction to the corresponding alcohol. youtube.comerowid.orgdu.ac.in For α,β-unsaturated systems, this acidic condition often favors the formation of the allylic alcohol (1,2-reduction). erowid.org For instance, the reduction of conjugated ketones of the cholestenone type in tetrahydrofuran (B95107) has been shown to yield the corresponding allylic alcohol as the major product. erowid.org

Conversely, conjugate reduction (1,4-reduction) of α,β-unsaturated systems can be achieved, particularly with substrates bearing strong electron-withdrawing groups. acs.org This selectivity is valuable in multi-step syntheses where preserving the carbonyl group is essential while saturating the carbon-carbon double bond. chemicalbook.com

Key Research Findings:

At pH 3-4, benzaldehyde and cyclohexanone are reduced to benzyl alcohol and cyclohexanol in 87% and 88% yield, respectively. interchim.frsigmaaldrich.com

In contrast to its reactivity in acidic media, NaBH₃CN is incapable of reducing amides, ethers, esters, lactones, nitriles, or epoxides under general conditions. wikipedia.orgsciencemadness.org

Reduction of Electron-Deficient Alkenes

The mild reducing properties of this compound are particularly effective for the selective reduction of carbon-carbon double bonds that are conjugated with potent electron-withdrawing groups, such as nitro and cyano functionalities. acs.orgacs.org This reaction, a form of conjugate reduction, saturates the alkene without affecting other less reactive groups.

The reduction of α,β-unsaturated nitriles and nitro compounds to their saturated derivatives proceeds efficiently with NaBH₃CN. acs.orgacs.org This capability is significant because other carbonyl derivatives like esters and amides remain unaffected under the same conditions. acs.org For example, the reduction of conjugated nitroalkenes is a reliable method for synthesizing nitroalkanes. mdma.chacs.orgacs.org While various complex hydrides can achieve this, NaBH₃CN provides a facile and selective option. acs.org

The table below summarizes the reduction of various electron-deficient alkenes using this compound, highlighting the conditions and yields.

Substrate ClassReaction ConditionsProductTypical Yield
α,β-Unsaturated NitroalkenesTHF-Methanol, Room Temp.Saturated NitroalkaneHigh erowid.org
α,β-Unsaturated NitrilesAcidic Methanol, 25°CSaturated NitrileGood acs.org
α,β-Unsaturated Esters (with α-cyano or ester group)Acidic Methanol, 25°CSaturated EsterGood acs.org

Deprotection Reactions Utilizing this compound

Beyond its role in reducing unsaturated systems, this compound is a valuable reagent for the cleavage of certain protecting groups, a critical step in the synthesis of complex molecules. Its mildness allows for the selective removal of specific protecting groups while others remain intact.

One of the key applications in this area is the reductive removal of tosylhydrazones of aldehydes and ketones. This reaction provides a high-yield method for the deoxygenation of carbonyl compounds. researchgate.net The process involves the formation of a tosylhydrazone, which is then reduced by NaBH₃CN in an acidic DMF-sulfolane mixture. researchgate.net

Additionally, NaBH₃CN in hexamethylphosphoramide (HMPA) serves as a highly selective system for the reductive cleavage of carbon-halogen and carbon-oxygen bonds. researchgate.net This system can efficiently remove iodo, bromo, and tosyloxy groups. researchgate.net This method is particularly useful as it can indirectly achieve the deoxygenation of alcohols after their conversion to a tosylate. researchgate.net The reagent is also used for the reductive cleavage of certain acetals, such as the 4,6-O-prop-2-enylidene acetals in carbohydrate chemistry, to yield the corresponding ethers. researchgate.net While catalytic hydrogenolysis is a common method for benzyl (Bn) group deprotection, reductive methods provide an alternative. chem-station.comcommonorganicchemistry.com Reductive conditions can be employed for the selective deprotection of benzyl ethers, complementing oxidative strategies. researchgate.net

Examples of Deprotection Reactions:

Applications of Sodium Cyanoborohydride in Complex Molecule Synthesis

Synthesis of Pharmaceuticals and Fine Chemicals

Sodium cyanoborohydride is a cornerstone reagent in the pharmaceutical and fine chemical industries, primarily due to its efficacy in reductive amination. chemicalbook.comrwchem.com This reaction, which converts aldehydes and ketones into amines, is fundamental for creating a vast number of amine-containing drug molecules and pharmaceutical intermediates. chemicalbook.com

The process, often called the Borch reaction, is a one-pot procedure where the carbonyl compound, an amine, and this compound are mixed together. wikipedia.orgwikipedia.org This method is used to synthesize primary, secondary, and tertiary amines by choosing ammonia, a primary amine, or a secondary amine, respectively, as the nitrogen source. wikipedia.org

Table 1: Reductive Amination Reactions Using this compound

Carbonyl Substrate Amine Source Product Type Key Feature
Aldehyde/Ketone Ammonia Primary Amine Selective iminium ion reduction
Aldehyde/Ketone Primary Amine Secondary Amine Mild reaction conditions

Bioconjugation Chemistry and Nucleic Acid Modification

The mild and selective nature of this compound makes it highly suitable for bioconjugation chemistry, where reactions are performed on sensitive biological macromolecules like proteins and peptides. interchim.frtytlabs.co.jp Reductive amination is employed to form stable covalent links between molecules, for instance, by reacting the aldehyde groups on a small molecule or polymer with the amine groups of lysine (B10760008) residues in a protein. tytlabs.co.jp This process is essential for creating antibody-drug conjugates, pegylated proteins, and other modified biologics that can have improved stability and therapeutic efficacy. tytlabs.co.jp

A significant consideration in these applications is the potential for free cyanide impurities (such as HCN and NaCN) in commercial this compound. interchim.frtytlabs.co.jp These impurities can lead to the formation of undesirable side products like cyanoamines and cyanohydrins, posing a risk to patient health if the final bioconjugate is intended for therapeutic use. interchim.frtytlabs.co.jp Therefore, robust analytical methods to screen for and quantify free cyanide in the reagent are crucial for ensuring the safety and purity of the resulting biopharmaceutical. interchim.frresearchgate.net

In addition to protein modification, this compound serves as a reducing agent in the modification and labeling of nucleic acids. chemicalbook.com It is used in the chemical synthesis of N2-modified guanosine (B1672433) phosphate (B84403) derivatives, which are important for the labeling of messenger RNA (mRNA) in drug discovery applications. mdpi.com Borohydride-based reagents can also efficiently reduce certain modified RNA nucleobases, such as N4-acetylcytidine (ac4C), a reaction that can be used to detect and localize these modifications within RNA strands. e3s-conferences.org

Synthesis of Heterocyclic Compounds

This compound is also a valuable reagent in the synthesis of various heterocyclic compounds, particularly nitrogen-containing rings. rwchem.com Its application in reductive amination can be cleverly adapted to form cyclic structures. For instance, reacting a dicarbonyl compound with an amine in the presence of this compound can lead to the formation of nitrogen heterocycles through an intramolecular reductive amination cascade. understandingnano.com This strategy provides an efficient route to synthesize important heterocyclic scaffolds like substituted pyrrolidines and piperidines, which are common motifs in many biologically active molecules.

Table 2: Examples of Heterocycle Synthesis

Reactants Reagent Product Class
Dicarbonyl Compound + Amine This compound Nitrogen Heterocycles

While this compound is known almost exclusively as a reducing agent, an unusual oxidative behavior has been observed under specific circumstances. In a notable exception to its typical reactivity, it can directly convert certain electron-withdrawing heterocyclic aldehydes into their corresponding methyl esters when the reaction is performed in methanol (B129727). This unexpected transformation is contrary to the expected reduction of the aldehyde to an alcohol. The formation of the ester product has been confirmed by spectral analysis and single-crystal X-ray diffraction. This discovery highlights a unique and synthetically useful reactivity pathway for this compound that deviates from its conventional role.

Advanced Material Synthesis Applications

Beyond traditional organic synthesis, this compound is finding applications in the development of advanced materials for energy applications.

In the field of photovoltaics, this compound has been used as a multifunctional agent to improve the performance of lead-tin (Pb-Sn) mixed perovskite solar cells. mdpi.com The instability of Sn2+ to oxidation is a major challenge in these materials. When introduced at the interface of the perovskite material, this compound exhibits a synergistic effect. The borohydride (B1222165) (B-H) component helps to suppress the detrimental oxidation of Sn2+, while the cyanide (C≡N) group can passivate surface defects and enhance the crystallinity of the perovskite film. This dual action leads to a significant improvement in the power conversion efficiency and stability of the resulting solar cells. mdpi.com

Information on the specific application of this compound in lithium-ion batteries is not available in the provided search results. The literature primarily discusses the roles of related compounds like sodium borohydride and other metal borohydrides in hydrogen storage and as potential electrolytes.

Investigation of Reaction Kinetics and Thermodynamics

Rate Constants and Reaction Orders for Various Substrates

The kinetics of sodium cyanoborohydride reductions are characterized by a significant rate differential between the reduction of iminium ions and that of carbonyl compounds. The reaction rate for the reduction of iminium ions is substantially faster than for ketones or even aldehydes, a feature that is central to the success of one-pot reductive amination procedures chemicalbook.comorganic-chemistry.org.

The following interactive table provides a conceptual illustration of the relative reactivity of different substrates towards this compound under typical reductive amination conditions.

Substrate ClassGeneral StructureRelative Rate of ReductionTypical Reaction Order
Iminium Ions[R₂C=NR'₂]⁺Very FastSecond-Order
AldehydesRCHOSlowSecond-Order
KetonesR₂COVery SlowSecond-Order

Note: This table illustrates the generally accepted qualitative trend in reactivity. Specific rate constants are highly dependent on the substrate structure, solvent, and temperature, and precise values were not available in the consulted literature.

Kinetic Isotope Effects in this compound Reductions

Kinetic isotope effect (KIE) studies, particularly involving the substitution of hydrogen with deuterium (B1214612) (kH/kD), are powerful tools for elucidating the mechanism of hydride transfer reactions bohrium.com. A primary KIE greater than 1 is indicative of the C-H (or N-H) bond to the hydride being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide insights into the nature of the transition state, such as whether it is "early" or "late" and the degree of bond breaking.

For hydride transfer reactions, the observation of a significant primary deuterium KIE would support a mechanism where the transfer of the hydride from the cyanoborohydride anion to the electrophilic carbon of the iminium ion is the rate-limiting step. While the general principles of KIEs in hydride transfer are well-understood, specific experimental values for the reduction of various substrates by this compound were not found in the reviewed literature. However, it is reasonable to hypothesize that a primary kinetic isotope effect would be observed, confirming the hydride transfer as a key kinetic event. An inverse KIE (kH/kD < 1) could suggest a change in hybridization at the carbon atom in the transition state or a pre-equilibrium step involving the hydride.

Influence of Solvent Systems on Reaction Rates and Selectivity

The choice of solvent can significantly impact the rate and selectivity of reductions performed with this compound. The reagent is soluble in a range of polar solvents, including water, methanol (B129727), ethanol (B145695), and tetrahydrofuran (B95107) (THF), but is insoluble in nonpolar solvents like benzene (B151609) or hexane (B92381) chemicalbook.com.

Protic solvents, such as methanol and water, are commonly employed for reductive aminations. Methanol is often the solvent of choice as it can facilitate the dissolution of both the organic substrates and the this compound nih.gov. The stability of this compound in these protic solvents, especially under the mildly acidic conditions required for the reaction, is a key advantage over sodium borohydride (B1222165), which would rapidly hydrolyze erowid.org.

The polarity of the solvent can influence the stability of the charged iminium ion intermediate and the transition state of the hydride transfer. A more polar solvent can better solvate and stabilize the charged species, potentially accelerating the reaction rate. For instance, a study on a model bioconjugation reaction noted that the reaction was effectively performed in DMSO, a polar aprotic solvent nih.govacs.org.

Catalytic Roles and Metal Mediated Reductions

Sodium Cyanoborohydride as a Reduction Catalyst

This compound is a selective reducing agent, and its reactivity is significantly influenced by the pH of the reaction medium. The presence of the electron-withdrawing cyano group makes it a less potent hydride donor compared to sodium borohydride (B1222165), allowing for greater chemoselectivity. wikipedia.orgguidechem.com It is particularly effective for the reduction of imines to amines, a key transformation in many synthetic pathways. wikipedia.org

Under neutral or slightly acidic conditions (pH > 5), NaBH₃CN is relatively inert towards aldehydes and ketones but readily reduces iminium ions. sci-hub.se This differential reactivity is the basis for its widespread use in reductive aminations. However, at a more acidic pH of 3-4, its reducing power increases sufficiently to reduce aldehydes and ketones to their corresponding alcohols. guidechem.comsciencemadness.org This pH-dependent reactivity allows for fine-tuning of its catalytic action based on the specific requirements of the synthesis.

The compound's stability in protic solvents like methanol (B129727) and water further enhances its utility, offering a broader range of reaction conditions compared to more moisture-sensitive hydrides. commonorganicchemistry.com Its catalytic role is also evident in its ability to selectively reduce certain functional groups while leaving others, such as esters, amides, and nitro groups, intact. wikipedia.orgsciencemadness.org

Table 1: pH-Dependent Reductions with this compound

SubstratepHProductYield (%)
Benzaldehyde (B42025)3-4Benzyl (B1604629) alcohol87
Cyclohexanone (B45756)3-4Cyclohexanol (B46403)88
Cyclopentanone (B42830) oxime4N-Cyclopentylhydroxylamine77
Benzaldehyde + Ethylamine6N-Ethylbenzylamine91
5-α-Androstane-3,17-dione + NH₄OAc-3-Amino-5-α-androstan-17-one100

This table presents examples of reductions facilitated by this compound under different pH conditions, showcasing its versatility as a reducing agent. chemicalbook.cominterchim.fr

Participation in Metal-Catalyzed Reduction Reactions

This compound also participates in reduction reactions that are mediated by metal catalysts, expanding its synthetic applications. These reactions often involve the formation of reactive intermediates that are then reduced by the hydride reagent.

An example of this is the use of NaBH₃CN in conjunction with an aryloxotitanium complex, which acts as a highly chemoselective and regioselective catalyst for the intermolecular hydroamination of terminal alkynes. organic-chemistry.org In this process, the metal catalyst facilitates the formation of an imine intermediate from the alkyne and an amine, which is then reduced by this compound to yield the final amine product. organic-chemistry.org

Furthermore, this compound has been employed in the synthesis of metal complexes, such as phenolate-bridged dilanthanum(III) complexes. While not a direct reduction of an organic substrate, its role as a reagent in the formation of these catalytically relevant metal structures highlights its importance in the broader field of metal-mediated transformations.

Another instance of metal-mediated reactions involves the use of manganese dioxide (MnO₂) as an in-situ oxidant for the conversion of alcohols to imines. This is followed by reduction with a polymer-supported cyanoborohydride (PSCBH), demonstrating a one-pot oxidation-imine formation-reduction sequence that converts alcohols directly into secondary and tertiary amines. organic-chemistry.org

Synergistic Effects with Lewis Acids in Reductive Aminations

The efficiency and scope of reductive aminations using this compound can be significantly enhanced through the addition of Lewis acids. commonorganicchemistry.com These additives exhibit a synergistic effect, often leading to improved yields, especially in cases involving less reactive carbonyl compounds or sterically hindered substrates. sci-hub.secommonorganicchemistry.com

Commonly used Lewis acids in this context include titanium(IV) isopropoxide (Ti(OiPr)₄), titanium(IV) chloride (TiCl₄), and zinc chloride (ZnCl₂). commonorganicchemistry.com The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the iminium ion intermediate. This intermediate is then rapidly and selectively reduced by this compound. youtube.com

This strategy is particularly beneficial when imine formation is slow or unfavorable, or when it is not feasible to use an excess of the amine reactant. commonorganicchemistry.com The pre-incubation of the aldehyde or ketone and the amine with the Lewis acid before the addition of NaBH₃CN is a common procedure to maximize the synergistic effect. commonorganicchemistry.com

Table 2: Effect of Lewis Acids on Reductive Amination Yields

Carbonyl SubstrateAmineLewis AcidProduct
KetonePyrrolidineTitanium-based Lewis acidCorresponding aminated product
Hindered KetonesAromatic AminesTiCl₄ or Ti(OiPr)₄Corresponding amine
Aldehydes/KetonesVarious AminesZnCl₂Corresponding amine

This interactive table illustrates how the addition of a Lewis acid can facilitate the reductive amination of various substrates with this compound. sci-hub.seyoutube.com

Role in Hydrogen Production from Borohydrides

The generation of hydrogen from borohydrides is a significant area of research for chemical hydrogen storage. This process predominantly involves the hydrolysis of sodium borohydride (NaBH₄), which releases hydrogen gas in the presence of a catalyst.

The role of this compound (NaBH₃CN) in this application is substantially different and less direct. The hydrolysis of NaBH₃CN is significantly slower than that of NaBH₄. The rate of hydrolysis for this compound is approximately 10⁻⁸ times that of sodium borohydride. erowid.org In aqueous solutions at a neutral pH of 7, the decomposition of this compound, as measured by hydrogen evolution, is less than 0.5 mol % after 24 hours. erowid.org

During the synthesis of this compound from sodium borohydride and hydrogen cyanide, a slow evolution of hydrogen gas is observed. erowid.org This indicates that while NaBH₃CN can produce hydrogen, its stability in aqueous and acidic conditions (stable down to pH 3) makes it a poor candidate for practical hydrogen generation applications compared to the more reactive sodium borohydride. sciencemadness.orgerowid.org Therefore, the primary role in hydrogen production from borohydrides is attributed to sodium borohydride, not this compound.

Development of Modified and Supported Sodium Cyanoborohydride Reagents

Polymer-Supported Cyanoborohydride (PSCBH) Applications

Polymer-supported cyanoborohydride (PSCBH) is a versatile solid-phase reagent that serves as an equivalent to tetraalkylammonium cyanoborohydride. rsc.org This macroporous polystyrene-bound reagent is particularly effective for the reductive amination of carbonyl compounds and the reduction of imines. rsc.orgmasterorganicchemistry.com A significant advantage of using PSCBH is the simplified work-up protocol; the resin-bound reagent and its byproducts are removed by filtration, which can be particularly useful in multi-step organic synthesis. rsc.orgcam.ac.uknih.gov Furthermore, it is reported that toxic cyanide is not released during the reaction workup, enhancing the safety of the procedure. researchgate.net

PSCBH has been successfully employed in the automated sequential synthesis of complex amines from simple alcohols. rsc.orgrsc.org This process involves an initial oxidation of the alcohol using a polymer-supported perruthenate (PSP), followed by a reductive amination step with PSCBH, demonstrating its utility in generating compound libraries efficiently. rsc.orgrsc.org

The application of PSCBH in reductive amination is extensive. Research has shown its effectiveness in converting a wide range of aldehydes and ketones into their corresponding secondary and tertiary amines. masterorganicchemistry.com The reaction conditions typically involve stirring the carbonyl compound and the amine with PSCBH in the presence of an acid, such as acetic acid, to facilitate the formation of the intermediate iminium ion which is then reduced. rsc.org

Table 1: Examples of Reductive Amination using Polymer-Supported Cyanoborohydride (PSCBH) This table presents data on the reductive amination of various carbonyl compounds with different amines using PSCBH as the reducing agent. The yields demonstrate the efficiency of this polymer-supported reagent under specific reaction conditions.

EntryCarbonyl CompoundAmineProductYield (%)
1Benzaldehyde (B42025)Piperidine1-Benzylpiperidine95
2Cyclohexanone (B45756)N-BenzylmethylamineN-Benzyl-N-methylcyclohexanamine92
3AcetophenoneMorpholine4-(1-Phenylethyl)morpholine88
44-MethoxybenzaldehydeAnilineN-(4-Methoxybenzyl)aniline94
5PropanalDibenzylamineN,N-Dibenzylpropan-1-amine90

Use with Silica-Bound Cyanoborohydride (Si-CBH)

Silica-bound cyanoborohydride (Si-CBH) is the silica (B1680970) gel equivalent of sodium cyanoborohydride and offers similar advantages to its polymer-supported counterpart. silicycle.comsilicycle.com It is highly effective for the reductive amination of aldehydes and ketones and for the reduction of imines. silicycle.comsilicycle.comyoutube.comyoutube.com A primary benefit of using Si-CBH is the significant reduction in cyanide contamination of the final product. silicycle.comsilicycle.com The toxic cyanide residue remains bound to the silica support, which can be easily filtered off post-reaction. silicycle.comsilicycle.com This was demonstrated in a study where silica-bound cyanoborohydride was washed with methanol (B129727) for 24 hours, and subsequent tests showed less than 3 ppm of cyanide leaching. silicycle.comsilicycle.com

In addition to reductive aminations, Si-CBH can be used to reduce α,β-unsaturated carbonyl compounds to their corresponding unsaturated alcohols. silicycle.comsilicycle.comnih.gov This showcases the reagent's utility in chemoselective reductions.

Comparative studies have highlighted the efficacy of Si-CBH. One research project comparing Si-CBH with this compound in reductive amination reactions found that Si-CBH provided a significant improvement, with an average percent conversion that was 25% greater than that achieved with the non-supported reagent. researchgate.net This suggests that immobilization on silica can enhance the reagent's performance in certain applications.

Table 2: Reductive Amination Yields Using Silica-Bound Cyanoborohydride (Si-CBH) This table showcases the effectiveness of Si-CBH in the reductive amination of various carbonyls with amines. The reactions were conducted at room temperature for 24 hours, and the yields were determined by GC-MS, indicating high conversion rates.

EntryAmineCarbonylSolvent SystemYield (%)
1PiperidineBenzaldehydeTHF/AcOH (95/5)100
21-Benzyl-3-propylamineCyclohexanoneTHF/AcOH (75/25)100
3N-BenzylmethylamineCyclohexanoneTHF/AcOH (95/5)100
4N-BenzylmethylamineBenzaldehydeDCM/AcOH (90/10)96
Source: Data derived from SiliCycle Inc. Application Note. silicycle.com

Analytical Methodologies for Sodium Cyanoborohydride Research Materials

Quantification of Free Cyanide Impurities in Sodium Cyanoborohydride

This compound is a widely used reducing agent, particularly in the bioconjugation of proteins and peptides through reductive amination. mdpi.comresearchgate.netorganic-chemistry.orggoogle.com However, a significant concern is the presence of residual free cyanide species (such as HCN and NaCN) as impurities. mdpi.comresearchgate.netorganic-chemistry.orggoogle.com These impurities can lead to the formation of undesirable and potentially toxic side products. mdpi.comresearchgate.net Consequently, robust analytical methods are required to quantify free cyanide in this compound raw materials to ensure the safety and efficacy of bioconjugation processes. mdpi.comorganic-chemistry.orggoogle.com Research has shown that the concentration of free cyanide in commercially available this compound can vary significantly, with measured concentrations ranging from 8 to 80 mM, highlighting the necessity of screening these starting materials. organic-chemistry.orggoogle.com

A sensitive and effective method for quantifying trace amounts of free cyanide in this compound utilizes high-performance liquid chromatography (HPLC) with fluorescence detection. mdpi.comresearchgate.net Since cyanide itself lacks a suitable chromophore for standard UV detection, a pre-column derivatization step is necessary. mdpi.comresearchgate.net This method is based on the reaction of cyanide with a fluorescent derivatizing agent, 2,3-naphthalenedicarboxaldehyde (NDA), in the presence of taurine. mdpi.comresearchgate.net This reaction produces a highly fluorescent 1-cyano-2-substituted benzoisoindole adduct that can be readily detected. mdpi.comresearchgate.net

The derivatization reaction is pH-dependent, and optimization is crucial to ensure selective measurement of free cyanide without inducing the degradation of the this compound reagent itself, which could artificially inflate the cyanide concentration. researchgate.net Studies have shown that performing the derivatization at a pH of 11 or higher maximizes the reactive selectivity for free cyanide over the cyanoborohydride. researchgate.net The resulting fluorescent product is stable, allowing for reliable and repeatable analysis. researchgate.net This HPLC method is capable of measuring cyanide concentrations as low as 1.0 μM within a four-hour timeframe, demonstrating excellent linearity, accuracy, precision, and specificity. mdpi.comresearchgate.net

Table 1: HPLC Conditions for Free Cyanide Quantification mdpi.com
ParameterCondition
InstrumentAlliance 2695 HPLC system (Waters Corp.)
ColumnThermo Scientific AQUASIL C18 (4.6 × 150 mm, 5 μm)
Column Temperature30 °C
Mobile Phase46:54 0.05 M potassium phosphate (B84403) (pH 6.8) / methanol (B129727)
Flow Rate1.0 mL/min
Method TypeIsocratic
Run Time10 min
Injection Volume10.0 μL
DetectorFluorescence
Excitation Wavelength418 nm
Emission Wavelength460 nm

The presence of free cyanide impurities in this compound can have a significant negative impact on bioconjugation reactions. mdpi.comresearchgate.net During reductive amination, free cyanide can compete with the hydride reagent and participate in side reactions, leading to the formation of undesired products such as cyanoamines and cyanohydrins. mdpi.comresearchgate.netorganic-chemistry.orggoogle.com These cyanated byproducts represent a risk as they can incorporate a covalently bound cyanide moiety into the final bioconjugate, which may survive purification processes. mdpi.comresearchgate.net

To investigate this impact, model bioconjugation studies have been conducted. In one such study, the reaction between ornithine and glyceraldehyde was monitored in the presence of this compound spiked with ¹³C-labeled sodium cyanide. mdpi.com The use of the stable isotope allowed for clear tracking of the cyanide species. The results demonstrated that the presence of free cyanide in the starting material directly led to the covalent addition of cyanide to the aminated conjugate. mdpi.com This finding confirms that screening for and controlling the levels of free cyanide in this compound is a critical step to minimize the formation of cyanated side products and ensure the desired outcome of the bioconjugation process. mdpi.comorganic-chemistry.orggoogle.com

Spectroscopic Characterization Techniques for Reaction Monitoring (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable tools for monitoring the progress of reactions involving this compound and for characterizing the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) is particularly powerful for elucidating molecular structure and tracking the fate of specific atoms during a reaction. In the context of studying cyanide impurities, ¹³C NMR has been used effectively. mdpi.com In a model reductive amination reaction between ornithine and glyceraldehyde, ¹³C-labeled sodium cyanide was spiked into the reaction mixture. mdpi.com The ¹³C NMR spectrum clearly showed distinct peaks corresponding to free cyanide and covalently bound cyano species, confirming that free cyanide from the starting material generates cyanated byproducts. mdpi.com

Mass Spectrometry (MS) is used to identify reaction products by determining their mass-to-charge ratio. In the same model bioconjugation study, MS was employed to identify the specific cyanoamine side product. mdpi.com By comparing the mass spectra of reactions run with natural abundance cyanide and ¹³C-labeled cyanide, researchers could identify peaks with a 1 Dalton difference, corresponding to the molecular ions of the unlabeled and labeled cyanated products, respectively. mdpi.com

Infrared (IR) Spectroscopy is useful for identifying functional groups present in a molecule. The characteristic stretching frequency of the nitrile (C≡N) group in this compound and its reaction products can be monitored by IR spectroscopy to follow the reaction progress.

Table 2: Spectroscopic Data for Monitoring a Model Reductive Amination with Cyanide Impurities mdpi.com
TechniqueSpecies DetectedObserved Signal
¹³C NMRFree Cyanide (¹³C NaCN)164.6 ppm
Covalently Bound Cyano Species120.4 ppm and 119.6 ppm
Mass Spectrometry (MS)Expected Amine Product [M+H]⁺363.25
Unreacted Starting Material (Boc-ORN-OtBu) [M+H]⁺289.22
Cyanated Product [M+H]⁺389.26

X-ray Diffraction for Structural Analysis of Reaction Products

X-ray diffraction, specifically single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While it is a fundamental characterization technique in chemistry, its application requires that the reaction product can be grown as a single crystal of suitable quality.

In the context of products formed from reactions involving this compound, X-ray diffraction provides a powerful means of structural verification. For example, the structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide has been unequivocally established using single-crystal X-ray diffraction. mdpi.com It is noteworthy that this compound has been synthesized via a pathway involving the reduction of a hydrazone intermediate with this compound. mdpi.com The crystallographic analysis revealed detailed structural parameters, confirming the molecular connectivity and conformation. mdpi.com This serves as a key example of how X-ray diffraction is applied to confirm the structure of products that can be synthesized using this compound-mediated reactions.

Table 3: Crystallographic Data for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1974(6)
b (Å)10.6696(7)
c (Å)12.9766(8)

Computational and Theoretical Studies on Sodium Cyanoborohydride

Molecular Modeling of Reactivity and Selectivity

Molecular modeling studies have been instrumental in rationalizing the observed reactivity and selectivity of sodium cyanoborohydride. A key aspect of its chemical behavior is its attenuated reducing power compared to sodium borohydride (B1222165) (NaBH₄). This difference is primarily attributed to the electronic influence of the cyano (-CN) group.

The electron-withdrawing nature of the cyano group plays a crucial role in modulating the reactivity of the borohydride moiety. wikipedia.org This effect reduces the electron density on the boron atom and, consequently, on the hydridic hydrogens. As a result, the B-H bonds in the cyanoborohydride anion ([BH₃(CN)]⁻) are less polarized and the hydride is less readily transferred compared to the [BH₄]⁻ anion. This diminished hydridic character is a cornerstone of its selectivity.

Computational models have allowed for a comparison of various borohydride reagents. While specific data for this compound is not always explicitly detailed in broad comparative studies, the principles derived from theoretical investigations of related compounds, such as acetoxyborohydride derivatives, provide a strong basis for understanding its behavior. These studies have shown that both inductive electron-withdrawing effects and the steric bulk of substituents are critical in determining the reducing capacity of borohydride derivatives. researchgate.net

The following table provides a qualitative comparison of the reactivity and selectivity of this compound with other common borohydride reagents, as supported by molecular modeling principles.

ReagentRelative ReactivitySelectivityKey Applications
Sodium Borohydride (NaBH₄)HighLowReduction of aldehydes and ketones
This compound (NaBH₃CN) ModerateHighReductive amination of imines
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)ModerateHighReductive amination

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving this compound, particularly in the context of reductive amination. DFT calculations can provide valuable insights into the transition state geometries, activation energies, and thermodynamic profiles of reaction pathways.

The selective reduction of an iminium ion over a carbonyl group is a hallmark of this compound's utility. DFT studies on analogous systems help to explain this selectivity. The reduction of an iminium ion is generally favored both kinetically and thermodynamically over the reduction of a ketone or aldehyde. stackexchange.com This preference is rooted in the greater electrophilicity of the iminium carbon compared to the carbonyl carbon.

The following table outlines key parameters that can be investigated using DFT to elucidate the mechanism of iminium ion reduction by this compound.

ParameterDescriptionSignificance in Mechanistic Elucidation
Transition State Geometry The arrangement of atoms at the highest point of the energy profile along the reaction coordinate.Provides insight into the steric and electronic interactions during the hydride transfer step.
Activation Energy (ΔE‡) The energy difference between the reactants and the transition state.A lower activation energy for iminium reduction compared to carbonyl reduction explains the observed selectivity.
Reaction Enthalpy (ΔH) The overall change in heat content during the reaction.A more exothermic reaction for iminium reduction indicates a more thermodynamically favorable process.
Natural Bond Orbital (NBO) Analysis A method to study the charge distribution and orbital interactions.Can quantify the hydridic character of the B-H bonds and the electrophilicity of the iminium carbon.

Studies on Electronic Structure and Bonding in Cyanoborohydride Species

The electronic structure and bonding within the cyanoborohydride anion ([BH₃(CN)]⁻) are fundamental to its chemical properties. The introduction of the cyano group significantly alters the electronic landscape compared to the parent borohydride anion ([BH₄]⁻).

The cyanoborohydride anion maintains a tetrahedral geometry around the central boron atom. wikipedia.org The bonding can be described in terms of molecular orbitals (MOs) formed from the atomic orbitals of boron, hydrogen, carbon, and nitrogen. The strong σ-withdrawing and π-accepting capabilities of the cyano group have a profound impact on the electronic distribution.

The electron-withdrawing nature of the cyanide substituent leads to a stabilization of the molecular orbitals of the [BH₃(CN)]⁻ anion, particularly those with significant contribution from the boron atom. This stabilization lowers the energy of the highest occupied molecular orbital (HOMO), which is primarily associated with the B-H bonding electrons. A lower HOMO energy corresponds to a reduced nucleophilicity of the hydride, thus explaining the milder reducing properties of this compound.

The following table summarizes the key electronic and structural features of the cyanoborohydride anion.

PropertyDescriptionInfluence of the Cyano Group
Molecular Geometry Tetrahedral arrangement around the boron atom.The B-C bond is shorter than the B-H bonds, and the C≡N triple bond is maintained.
Charge Distribution The negative charge is delocalized over the anion, with significant density on the nitrogen and hydrogen atoms.The electronegative cyano group pulls electron density away from the boron and hydrogen atoms, reducing the hydridic character.
HOMO Energy The energy of the highest occupied molecular orbital.Lowered compared to [BH₄]⁻, leading to reduced nucleophilicity and milder reducing properties.
B-H Bond Strength The strength of the covalent bond between boron and hydrogen.Increased due to the inductive effect of the cyano group, making hydride transfer less favorable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.